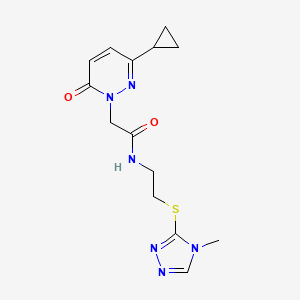

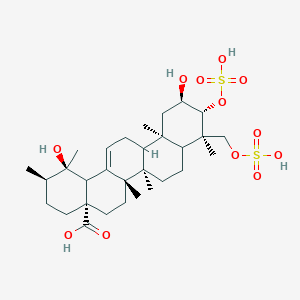

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

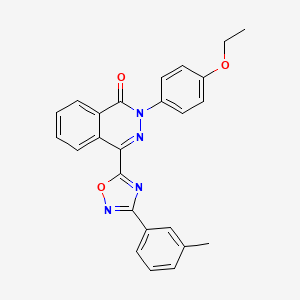

“(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The compound also contains a phenylsulfonyl group, which is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide”, is an important research area in organic chemistry . Benzimidazoles and their derivatives play a significant role as therapeutic agents . The synthesis process often involves the use of non-environmental organic compounds and high-energy synthetic methods .Molecular Structure Analysis

The molecular structure of “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The phenyl group is a cyclic group of atoms with the formula C6H5 and is often represented by the symbol Ph . The benzimidazole group is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .Chemical Reactions Analysis

The chemical reactions involving “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” are likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The N,N’-bis(triflyl)benzimidamides are very strong organic acids, much stronger than p-toluenesulfonic acid (5) which is commonly used as a soluble organic acid catalyst in chemical reactions .科学的研究の応用

Organo-Catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

This compound has been used as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, and the ability to tolerate a variety of functional groups .

Medicinal Chemistry

The compound is present in target molecules of importance in medicinal chemistry . It plays a crucial role in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of materials science, this compound is increasingly important . It contributes to the development of new materials with unique properties .

C–S Bond Functionalization of Sulfones

The compound has been used in metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Synthesis of Natural Products

The chemistry of this compound has potential applications in the synthesis of natural products . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

Mainstream Catalysis Practice

This compound is being brought to the mainstream catalysis practice . It serves as inspiration for new perspectives in catalytic transformations .

作用機序

- The primary target of this compound is nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT). NNMT is an enzyme involved in the biosynthesis of 5,6-dimethylbenzimidazole (DMB), which is essential for the activation of vitamin B12 (cobalamin) in various metabolic pathways .

- As a result, the downstream activation of vitamin B12 is impaired, affecting various enzymatic reactions that rely on cobalamin cofactors .

Target of Action

Mode of Action

- inhibits NNMT by binding to its active site. This prevents the conversion of nicotinate mononucleotide (NaMN) and DMB into nicotinate ribonucleoside (NaR) and 5’-phospho-5,6-dimethylbenzimidazole (P-DMB), respectively.

Biochemical Pathways

- The affected pathways include:

- NNMT inhibition disrupts the methionine cycle, potentially impacting DNA methylation and protein synthesis. Cobalamin is crucial for converting methylmalonyl-CoA to succinyl-CoA, which affects energy metabolism. Impaired cobalamin activation may lead to elevated homocysteine levels, associated with cardiovascular risk. NNMT inhibition may alter nucleotide biosynthesis. Cobalamin is essential for neurotransmitter synthesis .

特性

IUPAC Name |

N'-(benzenesulfonyl)-2-chloro-N,N-dimethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-18(2)15(13-10-6-7-11-14(13)16)17-21(19,20)12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIPEKILUMFHE-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2694206.png)

![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid](/img/structure/B2694211.png)

methanone hydrochloride](/img/structure/B2694213.png)